2-Butyl-5-chlorobenzofuran
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Overview
Description
2-Butyl-5-chlorobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-chlorobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer in the presence of a halogenation reagent and an acid catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-chlorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mercuric acetate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like iodine and bromine are commonly employed.
Major Products Formed
Oxidation: Benzofuranones
Reduction: Alcohols and alkanes
Substitution: Halogenated benzofurans
Scientific Research Applications
2-Butyl-5-chlorobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butyl-5-chlorobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-chloro-1-benzofuran
- 2-Butyl-5-bromo-1-benzofuran
- 2-Butyl-5-fluoro-1-benzofuran
Uniqueness
2-Butyl-5-chlorobenzofuran is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 5-position and the butyl group at the 2-position can enhance its lipophilicity and ability to interact with biological targets .
Properties
CAS No. |
55877-57-1 |
---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-butyl-5-chloro-1-benzofuran |
InChI |
InChI=1S/C12H13ClO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4H2,1H3 |
InChI Key |
KMAGJAHANFYLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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